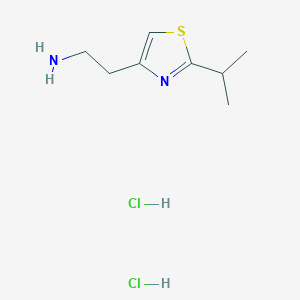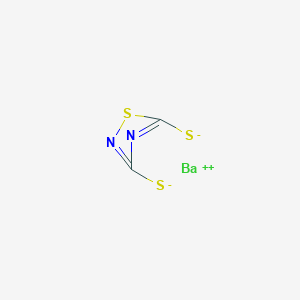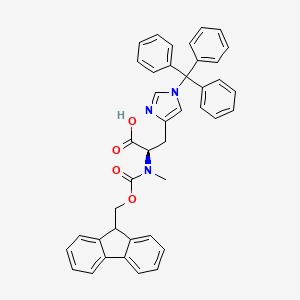
3-Ethenylperylene
Descripción general
Descripción
3-Ethenylperylene is a useful research compound. Its molecular formula is C22H14 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethenylperylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethenylperylene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Studies
1H and 13C NMR studies on 1-ethenylperylene, among other ethenyl-substituted compounds, have contributed to the understanding of proton and carbon resonances in these molecules. Advanced techniques such as 2D COSY, HETCOR, and NOE difference spectral methods were employed for resonance assignments (Katritzky et al., 1991).
Catalysis in Polymer Electrodes
Studies on conducting polymers like poly-3-methylthiophene (P3MT) have explored their potential in battery/fuel cell research and electroanalysis. This research is part of a broader effort to understand the applications of such polymers in various electrochemical settings, including electrodes deposited on metals (Mark et al., 2000).
Dye-Sensitized Solar Cells
Research has been conducted on dye-sensitized nanocrystalline TiO2 solar cells using perylene derivative dyes, showcasing how these dyes strongly adsorb to the surface of TiO2 and effectively inject electrons into the conduction band upon light absorption. This research provides insight into the role of such compounds in enhancing solar cell efficiency (Zafer et al., 2005).
Optical Molecular Switches
The synthesis of dithienylcyclopentene optical molecular switches shows promise for light-induced switching processes. These studies are significant for understanding the potential of such compounds in the creation of photo-responsive materials (Lucas et al., 2003).
Environmental Tobacco Smoke Analysis
3-Ethenylperylene has been investigated as a potential tracer for determining the contribution of environmental tobacco smoke (ETS) to indoor volatile organic compound concentrations. This research highlights its utility in environmental monitoring and analysis of indoor air quality (Hodgson et al., 2008).
Conductivity Studies in Polymers
Electrochemical studies on polymers like poly(3-methylthiophene) and their comparison with other polythiophene derivatives provide insights into the electrical properties and potential applications of these materials in electronic devices (Sato et al., 1986).
Polymer Functionality
Research into polyethene with 3-thienyl functionalities indicates the potential for grafting poly(3-hexylthiophene) onto polyethene surfaces, which can be pivotal in creating new types of polymer-based materials (Zhang & Hessen, 2002).
Propiedades
IUPAC Name |
3-ethenylperylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-14-12-13-20-18-10-4-7-15-6-3-9-17(21(15)18)19-11-5-8-16(14)22(19)20/h2-13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFOXBHEAXKOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397015 | |
| Record name | 3-ethenylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylperylene | |
CAS RN |
77003-70-4 | |
| Record name | 3-ethenylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Cyclopentyl(methyl)azaniumyl]acetate](/img/structure/B7826971.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B7826977.png)








![1,2-Bis[(dimethylamino)methylene]hydrazine](/img/structure/B7827053.png)
![(E)-[(4-Methylphenyl)[(E)-[(4-methylphenyl)methylidene]amino]methyl][(4-methylphenyl)methylidene]amine](/img/structure/B7827059.png)
